molecular formula C9H14N4 B11911129 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine

1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B11911129
M. Wt: 178.23 g/mol
InChI Key: XWLBIRJIQNGRKN-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolidin-3-amine core substituted with a pyrazin-2-ylmethyl group. This structure combines the conformational flexibility of the pyrrolidine ring with the aromatic and hydrogen-bonding capabilities of pyrazine, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-(pyrazin-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-1-4-13(6-8)7-9-5-11-2-3-12-9/h2-3,5,8H,1,4,6-7,10H2

InChI Key

XWLBIRJIQNGRKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrazine derivatives with pyrrolidine. One common method includes the nucleophilic substitution of a halogenated pyrazine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazine compounds, including 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine, exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.13 to 10.74 μM .

Cell Line IC50 Value (μM) Compound
MCF-70.18This compound
A5490.13Similar pyrazine derivatives
BEL-740210.74Related pyrazine hybrids

Inhibition of Kinase Activity

The compound has been noted for its role in inhibiting checkpoint kinase 1 (CHK1) function, which is crucial in the treatment of proliferative conditions such as cancer. The inhibition of CHK1 can enhance the effectiveness of other therapeutic agents, making this compound a candidate for combination therapies .

Antimicrobial Activity

Research highlights the antimicrobial properties of pyrazine derivatives, including potential applications against bacterial infections. Pyrazine compounds have demonstrated efficacy against various strains of bacteria, suggesting their utility in developing new antibiotics .

Neuroprotective Effects

Some studies indicate that pyrazine derivatives may exhibit neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the pyrazine ring have been shown to enhance potency against certain targets.

Modification Effect on Activity
Substitution at C-2Increased anticancer activity
Alteration at N-positionEnhanced CHK1 inhibition

Clinical Trials

Several clinical studies have explored the efficacy of pyrazine derivatives in cancer treatment settings. For example, a compound similar to this compound was evaluated in phase II trials for non-small cell lung cancer, showing promising results regarding tumor reduction and patient survival rates .

In Vitro Studies

In vitro studies have consistently demonstrated the ability of pyrazine compounds to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 1-(pyrazin-2-ylmethyl)pyrrolidin-3-amine are best understood through comparison with related pyrrolidin-3-amine derivatives. Below is a detailed analysis:

Structural Variations and Physicochemical Properties
Compound Name Substituent/Modification Molecular Weight Key Features Reference
This compound Pyrazin-2-ylmethyl 192.23 (calc.) Flexible methylene linker; pyrazine’s electron-deficient aromatic ring. N/A
(3R)-1-(4-Pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-yl)-pyrrolidin-3-amine Pyrazolo-pyridazin-pyrimidinyl ~340 (calc.) Extended aromatic system; chiral center enhances target specificity.
1-[2,6-di(pyridin-3-yl)pyrimidin-4-yl]pyrrolidin-3-amine Di-pyridinyl pyrimidine 318.38 Higher molecular weight; increased π-π stacking potential.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine Chloro-trifluoromethylpyridine 265.67 Strong electron-withdrawing groups; improved metabolic stability.
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride Pyrazine directly attached (no methylene linker) 234.13 Reduced flexibility; dihydrochloride salt enhances solubility.

Key Observations :

  • The pyrazin-2-ylmethyl group in the target compound introduces conformational flexibility compared to rigid direct attachments (e.g., pyrazine in ).
  • Electron-deficient pyrazine may reduce nonspecific binding compared to pyridine derivatives (e.g., ), which have stronger π-π interactions.
  • Halogenated or fluorinated substituents (e.g., ) enhance lipophilicity and stability but may affect solubility.

Biological Activity

1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing information from diverse sources.

Structural Characteristics

The compound consists of a pyrrolidine ring linked to a pyrazine moiety, which contributes to its distinctive chemical properties. The combination of these two rings enhances its binding affinity to biological targets, making it a candidate for pharmacological studies. The specific stereochemistry of the pyrrolidine ring plays a crucial role in its interaction with proteins and enzymes, influencing various biochemical pathways.

Research indicates that this compound interacts with specific molecular targets, modulating protein functions that can lead to significant biological effects. The compound has shown promise in:

  • Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cancer progression. For instance, derivatives of pyrazine compounds have demonstrated selective inhibition against c-Met kinases, which are implicated in various cancers .
  • Anticancer Activity : Studies have indicated that certain pyrazine derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds with structural similarities have been tested for their efficacy in reducing cell viability in vitro, showing significant results at low micromolar concentrations .

Case Studies

A notable study focused on the synthesis and evaluation of related pyrazine compounds demonstrated that modifications to the pyrazine structure can significantly influence their biological activity. In vitro assays revealed that certain derivatives could effectively inhibit cancer cell proliferation, suggesting a potential therapeutic application for this compound in oncology .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure TypeUnique Features
N-(pyrrolidin-3-yl)pyrimidin-2-aminePyrimidine-pyrrolidineExhibits kinase inhibition properties
N-(pyridin-3-yl)pyrazin-2-aminePyrazine-pyridineDifferent ring structure influences reactivity
Pyrrolidin-2-one derivativesPyrrolidinoneDiverse biological activities

This table illustrates how variations in the chemical structure can lead to different biological profiles, emphasizing the importance of structure–activity relationships in drug design.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the use of common reagents like oxidizing and reducing agents. The synthesis pathways are crucial for optimizing yield and purity, which directly impacts the compound's biological evaluation.

Potential Applications

Given its promising biological activity, this compound may find applications in:

  • Cancer Therapeutics : As an inhibitor of key signaling pathways involved in tumor growth.
  • Drug Development : As a lead compound for further modifications aimed at enhancing efficacy and selectivity.

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